Technical Documentation Center

4-(2-(Pyrrolidin-3-yl)ethyl)morpholine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-(2-(Pyrrolidin-3-yl)ethyl)morpholine

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Safety and Toxicity Profile of 4-(2-(Pyrrolidin-3-yl)ethyl)morpholine

For Researchers, Scientists, and Drug Development Professionals Introduction 4-(2-(Pyrrolidin-3-yl)ethyl)morpholine is a heterocyclic compound incorporating both a pyrrolidine and a morpholine moiety. As a molecule with...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-(Pyrrolidin-3-yl)ethyl)morpholine is a heterocyclic compound incorporating both a pyrrolidine and a morpholine moiety. As a molecule with potential applications in pharmaceutical research and development, a thorough understanding of its safety and toxicity profile is paramount for ensuring safe handling and for predicting potential adverse effects in biological systems. This guide provides a comprehensive overview of the anticipated safety data and toxicological profile of 4-(2-(Pyrrolidin-3-yl)ethyl)morpholine. In the absence of a dedicated Safety Data Sheet (SDS) for this specific compound, this document extrapolates potential hazards from the well-characterized toxicological profiles of its core structural components: morpholine and pyrrolidine. This approach, rooted in the principles of structure-activity relationships, offers a proactive and informed basis for risk assessment.

Compound Identification and Physicochemical Properties

A clear identification of 4-(2-(Pyrrolidin-3-yl)ethyl)morpholine is crucial for any safety assessment.

Identifier Value
IUPAC Name 4-(2-(Pyrrolidin-3-yl)ethyl)morpholine
CAS Number 1023793-13-5
Molecular Formula C10H20N2O
Molecular Weight 184.28 g/mol
Predicted Physical State Liquid or low-melting solid at room temperature

Note: Physicochemical properties are predicted based on the chemical structure and have not been experimentally determined.

Hazard Identification and Classification (Anticipated)

Based on the known hazards of morpholine and pyrrolidine, 4-(2-(Pyrrolidin-3-yl)ethyl)morpholine is anticipated to be classified as a hazardous substance. The following Globally Harmonized System (GHS) classifications are likely applicable:

  • Flammable Liquids: Morpholine is a flammable liquid.[1][2][3]

  • Acute Toxicity (Oral, Dermal, Inhalation): Both morpholine and pyrrolidine exhibit acute toxicity. Morpholine is harmful if swallowed or inhaled and toxic in contact with skin.[1][2][3] Pyrrolidine is also harmful if swallowed or inhaled.

  • Skin Corrosion/Irritation: Morpholine and pyrrolidine are known to cause severe skin burns.[1][2][3]

  • Serious Eye Damage/Eye Irritation: Both parent compounds can cause serious eye damage.[1][2][3][4]

Anticipated GHS Hazard Statements:

  • H226: Flammable liquid and vapor.

  • H302: Harmful if swallowed.

  • H311: Toxic in contact with skin.

  • H314: Causes severe skin burns and eye damage.

  • H331: Toxic if inhaled.

Toxicological Profile

A detailed toxicological assessment is essential for understanding the potential health effects of 4-(2-(Pyrrolidin-3-yl)ethyl)morpholine. The following profile is extrapolated from data on morpholine and pyrrolidine.

Acute Toxicity
  • Oral: Morpholine has a reported LD50 in rats of 1050 mg/kg, classifying it as Category 4 for acute oral toxicity.[4] Ingestion is expected to be harmful and may cause corrosion of the digestive system.[1]

  • Dermal: Morpholine is toxic in contact with skin, with a reported LD50 in rabbits of 505 mg/kg.[4] It is expected to be readily absorbed through the skin, leading to systemic toxicity.

  • Inhalation: Inhalation of vapors or mists is likely to be toxic and may cause severe irritation to the respiratory tract.[5]

Skin and Eye Irritation

Both morpholine and pyrrolidine are corrosive and can cause severe skin burns and serious eye damage.[1][2][3] Direct contact with the eyes can lead to irreversible damage.[4]

Sensitization

Data on the sensitization potential of 4-(2-(Pyrrolidin-3-yl)ethyl)morpholine is not available. However, some amines can act as skin sensitizers.

Repeated Dose Toxicity

Chronic exposure to morpholine can lead to damage to the lungs and mucous membranes.[5] Similar effects could be anticipated for 4-(2-(Pyrrolidin-3-yl)ethyl)morpholine.

Mutagenicity and Carcinogenicity

There is no specific data on the mutagenic or carcinogenic potential of 4-(2-(Pyrrolidin-3-yl)ethyl)morpholine. Morpholine is not classifiable as to its carcinogenicity to humans (IARC Group 3).[6]

Reproductive Toxicity

The reproductive toxicity of 4-(2-(Pyrrolidin-3-yl)ethyl)morpholine has not been evaluated.

Experimental Protocol: In Vitro Cytotoxicity Assay

To obtain initial data on the toxicity of a novel compound like 4-(2-(Pyrrolidin-3-yl)ethyl)morpholine, an in vitro cytotoxicity assay is a fundamental first step. The MTT assay is a widely used colorimetric assay to assess cell metabolic activity.

Objective: To determine the concentration of 4-(2-(Pyrrolidin-3-yl)ethyl)morpholine that reduces the viability of a cultured cell line by 50% (IC50).

Methodology:

  • Cell Culture: Plate a suitable cell line (e.g., HeLa or HepG2) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare a serial dilution of 4-(2-(Pyrrolidin-3-yl)ethyl)morpholine in cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same solvent concentration used to dissolve the compound) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 24 or 48 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the concentration-response curve and determine the IC50 value.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis cell_culture 1. Plate Cells in 96-well Plate compound_prep 2. Prepare Serial Dilutions of Compound treatment 3. Treat Cells with Compound compound_prep->treatment incubation 4. Incubate for 24/48 hours treatment->incubation mtt_addition 5. Add MTT Reagent incubation->mtt_addition formazan_solubilization 6. Solubilize Formazan Crystals mtt_addition->formazan_solubilization read_plate 7. Measure Absorbance formazan_solubilization->read_plate data_analysis 8. Calculate IC50 read_plate->data_analysis

Caption: Workflow of the MTT cytotoxicity assay.

First-Aid Measures (Recommended)

Based on the anticipated hazards, the following first-aid measures are recommended in case of exposure:

  • Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Immediately call a poison center or doctor.[7]

  • Skin Contact: Immediately take off all contaminated clothing. Rinse skin with water/shower. Call a physician immediately.[7]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[1]

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Call a physician or poison control center immediately.[7]

Handling and Storage

Handling:

  • Work in a well-ventilated area or under a chemical fume hood.[8]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1]

  • Avoid breathing vapors or mists.

  • Keep away from heat, sparks, and open flames.[2][3]

  • Use non-sparking tools and take precautionary measures against static discharge.[8]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][2]

  • Store locked up.[1]

  • Keep away from incompatible materials such as strong oxidizing agents.[8]

Exposure Controls and Personal Protection

Engineering Controls:

  • Use of a chemical fume hood is strongly recommended.

  • Ensure adequate ventilation to maintain airborne concentrations below any established exposure limits.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles and a face shield.[9]

  • Skin Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene) and a lab coat.[9]

  • Respiratory Protection: If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

Hierarchy_of_Controls cluster_controls Hierarchy of Controls for Safe Handling elimination Elimination/Substitution (Most Effective) engineering Engineering Controls (e.g., Fume Hood) elimination->engineering More Effective administrative Administrative Controls (e.g., SOPs, Training) engineering->administrative ppe Personal Protective Equipment (PPE) (Least Effective) administrative->ppe Less Effective

Caption: Hierarchy of controls for chemical safety.

Ecological Information

The ecotoxicological properties of 4-(2-(Pyrrolidin-3-yl)ethyl)morpholine have not been determined. However, based on the properties of pyrrolidine, it may be harmful to aquatic life. Therefore, release into the environment should be avoided.

Conclusion

While specific toxicological data for 4-(2-(Pyrrolidin-3-yl)ethyl)morpholine is not currently available, a comprehensive safety assessment can be proactively constructed by examining its structural analogues, morpholine and pyrrolidine. This guide underscores the anticipated hazards, including flammability, acute toxicity, and severe skin and eye corrosivity. Researchers and drug development professionals must handle this compound with the utmost care, employing stringent engineering controls and appropriate personal protective equipment. The experimental protocol provided for an in vitro cytotoxicity assay serves as a foundational step in characterizing the toxicological profile of this and other novel chemical entities. A commitment to a culture of safety and informed risk assessment is essential when working with new chemical compounds.

References

  • Hazardous substance assessment – Morpholine. (2025, December 19). Canada.ca. [Link]

  • Morpholine - SAFETY DATA SHEET. (2025, April 16). Ing. Petr Švec - PENTA s.r.o. [Link]

  • Safety Data Sheet: 4-Ethylmorpholine. Carl ROTH. [Link]

  • 4-[2-(pyrrolidin-3-yloxy)ethyl]morpholine dihydrochloride-1394040-42-6. Thoreauchem. [Link]

  • Safety Data Sheet: Morpholine. Chemos GmbH&Co.KG. [Link]

Sources

Exploratory

The Genesis of a Targeted Therapy: An In-depth Guide to the History and Discovery of GDC-0941 (Pictilisib) as a Potent PI3K Chemical Probe

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of the PI3K/Akt/mTOR Pathway in Oncology The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a pivotal intracellul...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of the PI3K/Akt/mTOR Pathway in Oncology

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a pivotal intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Its deregulation is a frequent event in a wide array of human cancers, making it a prime target for the development of novel anticancer therapies.[3][4] The pathway is initiated by the activation of receptor tyrosine kinases or G protein-coupled receptors, which in turn recruit and activate PI3K.[5] Activated PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-triphosphate (PIP3).[5][6] This leads to the recruitment and activation of downstream effectors, most notably the serine/threonine kinase Akt, which then modulates a host of substrates to drive cellular processes.[1] Given its central role in tumorigenesis, significant efforts have been directed towards the discovery and development of small molecule inhibitors that can effectively and selectively target this pathway.[3]

The Discovery of GDC-0941: A Journey from Chemical Probe to Clinical Candidate

The story of GDC-0941 (Pictilisib) is a testament to the power of collaborative research in advancing targeted cancer therapies.[7] The journey began with a concerted effort by researchers at the Cancer Research UK Cancer Therapeutics Unit at The Institute of Cancer Research, London, in partnership with Piramed Pharma, which was later acquired by Genentech/Roche.[3][7][8] This collaboration aimed to develop potent and selective inhibitors of PI3 kinase, an endeavor that was initially considered high-risk by the pharmaceutical industry.[3]

The early stages of this research led to the discovery of the chemical probe PI-103, a compound that demonstrated potent inhibition of both PI3K and the structurally related kinase mTOR.[3] While a valuable research tool, PI-103 had suboptimal pharmacokinetic properties.[3] Through a process of medicinal chemistry optimization, a series of thieno[3,2-d]pyrimidine derivatives were synthesized and evaluated for their ability to inhibit PI3K p110α.[4][9] This iterative process of design, synthesis, and biological testing led to significant improvements in potency, selectivity, and drug-like properties, progressing through more advanced inhibitors like PI-540 and PI-620, and ultimately culminating in the discovery of GDC-0941.[3][9]

GDC-0941 emerged as a potent, orally bioavailable, and selective inhibitor of Class I PI3 kinases, demonstrating a favorable preclinical profile that supported its advancement into clinical development.[4][9][10]

Mechanism of Action: Potent and Selective Inhibition of Class I PI3 Kinases

GDC-0941 functions as an ATP-competitive inhibitor of Class I PI3 kinases, with high potency against the p110α and p110δ isoforms (IC50 of 3 nM for both) and moderate selectivity against p110β (IC50 of 33 nM) and p110γ (IC50 of 75 nM).[6][11][12] By binding to the ATP-binding pocket of the PI3K enzyme, GDC-0941 prevents the phosphorylation of PIP2 to PIP3, thereby blocking the downstream signaling cascade.[6] This leads to a reduction in the levels of phosphorylated Akt (pAkt), a key biomarker of PI3K pathway activity, and subsequently inhibits the growth and survival of cancer cells.[6][13] GDC-0941 demonstrates significant selectivity for Class I PI3Ks over other lipid and protein kinases, including the related PIKK family members such as mTOR.[4]

PI3K_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Recruitment PDK1 PDK1 PIP3->PDK1 Recruitment Downstream Downstream Effectors (e.g., mTORC1, GSK3β) Akt->Downstream Activation PDK1->Akt Phosphorylation (Thr308) mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473) Proliferation Cell Proliferation, Growth, and Survival Downstream->Proliferation GDC0941 GDC-0941 GDC0941->PI3K Inhibition

Caption: The PI3K/Akt Signaling Pathway and the inhibitory action of GDC-0941.

Synthesis of GDC-0941

The synthesis of GDC-0941 is a multi-step process that involves the construction of the core thieno[3,2-d]pyrimidine scaffold followed by the introduction of the key side chains. A key step in the reported synthesis involves a reductive amination to couple the 6-formyl-thieno[3,2-d]pyrimidine intermediate with 1-(methylsulfonyl)piperazine.[9]

A representative synthetic step is outlined below:

Reductive Amination to Form a Key Intermediate: To a mixture of 2-chloro-4-morpholin-4-yl-thieno[3,2-d]pyrimidine-6-carbaldehyde (13), 1-methyl-piperazine, and acetic acid in 1,2-dichloroethane is added sodium triacetoxyborohydride.[9] The reaction is stirred at room temperature.[9] After workup and purification, the desired product, 2-chloro-6-(4-methyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (14), is obtained.[9]

Synthesis_Workflow cluster_synthesis Illustrative Synthetic Workflow for a GDC-0941 Precursor Start Thieno[3,2-d]pyrimidine Intermediate (13) Reaction Reductive Amination Start->Reaction Reagents 1-Methyl-piperazine Acetic Acid Sodium Triacetoxyborohydride Reagents->Reaction Product Key Intermediate (14) Reaction->Product

Caption: A simplified workflow of a key synthetic step for a GDC-0941 precursor.

Biological Activity and Preclinical Data

GDC-0941 has demonstrated potent anti-proliferative and pro-apoptotic activity in a broad range of cancer cell lines in vitro.[4][14] Its efficacy is particularly pronounced in cell lines with activating mutations in the PI3K pathway, such as PIK3CA mutations or loss of the tumor suppressor PTEN.[4]

Parameter Value Reference
IC50 (p110α) 3 nM[11][12]
IC50 (p110δ) 3 nM[11][12]
IC50 (p110β) 33 nM[11][12]
IC50 (p110γ) 75 nM[11][12]
Cell-based pAkt IC50 28 nM[4]
Oral Bioavailability (Mouse) 77.9%[10]
Oral Bioavailability (Rat) Not specified
Oral Bioavailability (Dog) Not specified
Oral Bioavailability (Monkey) 18.6%[10]

In vivo, orally administered GDC-0941 has shown significant tumor growth inhibition in various xenograft models of human cancer, including those derived from breast, ovarian, and glioblastoma tumors.[11][13][15] These anti-tumor effects are accompanied by a dose-dependent reduction in pAkt levels in the tumors, confirming target engagement in vivo.[4][13] Preclinical studies have also explored the combination of GDC-0941 with other standard-of-care chemotherapies and targeted agents, often demonstrating synergistic or enhanced anti-tumor activity.[13][15][16]

Clinical Development and Future Perspectives

The promising preclinical data for GDC-0941 led to its advancement into clinical trials for patients with advanced solid tumors.[11][17][18] Phase I studies established the safety, tolerability, and recommended Phase II dose of GDC-0941, and demonstrated dose-proportional pharmacokinetics and on-target pharmacodynamic activity.[11][18] Signs of anti-tumor activity were observed in patients with various tumor types, including those with PIK3CA mutations.[17]

The journey of GDC-0941 from a chemical probe to a clinical candidate highlights the successful application of structure-based drug design and collaborative research in the development of targeted cancer therapies. As our understanding of the complexities of the PI3K pathway and the mechanisms of drug resistance continues to evolve, the story of GDC-0941 will undoubtedly inform the development of the next generation of PI3K inhibitors and other targeted agents.

References

  • GDC-0941: Advanced PI3K Inhibition and Synergistic Oncolo... - Online Inhibitor. (2026, January 13).
  • Schematic drawing of the PI3K/Akt signaling pathway. The... | Download Scientific Diagram - ResearchGate.
  • Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K... - ResearchGate.
  • Preclinical pharmacokinetics of the novel PI3K inhibitor GDC-0941 and prediction of its pharmacokinetics and efficacy in human - PubMed. (2011, August 13).
  • The PI3K inhibitor GDC-0941 displays promising in vitro and in vivo efficacy for targeted medulloblastoma therapy - PMC.
  • GDC-0941, a Novel Class I Selective PI3K Inhibitor, Enhances the Efficacy of Docetaxel in Human Breast Cancer Models by Increasing Cell Death In Vitro and In Vivo - AACR Journals.
  • Pictilisib (GDC-0941) | PI3Kα/δ Inhibitor | MedChemExpress.
  • Pictilisib (GDC-0941) | PI3Kα/δ Inhibitor | CAS 957054-30-7 | Selleck Chemicals.
  • First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors - PMC. (2014, November 4).
  • Discovering and developing a leading PI3K inhibitor - The Institute of Cancer Research.
  • The Identification of 2-(1H-Indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a Potent, Selective, Orally Bioavailable Inhibitor of Class I PI3 Kinase for the - ACS Publications.
  • PI3K/AKT/MAPK Signaling Resources.
  • Discovering and developing PI3 kinase inhibitors for cancer: Rapid progress through academic-biotech-pharma interactions - PMC.
  • Inhibition of PI3K Class IA Kinases Using GDC-0941 Overcomes Cytoprotection of Multiple Myeloma Cells in the Osteoclastic Bone Marrow Microenvironment Enhancing the Efficacy of Current Clinical Therapeutics - MDPI.
  • GDC-0941, a potent, selective, orally bioavailable inhibitor of class I PI3K - AACR Journals. (2008, May 1).
  • Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment - PMC - NIH. (2022, May 9).
  • Kinase inhibitors: the science behind a revolution - The Institute of Cancer Research.
  • PI3K / Akt Signaling.
  • AKT/PKB Signaling Pathway | PI3k Signaling - YouTube. (2020, June 10).
  • GDC-0941: Advanced PI3K Inhibitor Strategies in Overcomin... (2025, December 31).
  • GDC-0941 - Potent Selective PI3K Inhibitor - APExBIO.
  • A phase I study evaluating GDC-0941, an oral phosphoinositide-3 kinase (PI3K) inhibitor, in patients with advanced solid tumors or multiple myeloma. - ASCO Publications. (2011, May 20).
  • Discovery and Process Development of Class i PI3K and Class i PI3K/mTOR Inhibitors GDC-0941 and GDC-0980 | Request PDF - ResearchGate. (2025, August 10).
  • Discovery of novel potent PI3K/mTOR dual-target inhibitors based on scaffold hopping: Design, synthesis, and antiproliferative activity - PubMed. (2023, October 15).
  • A potent combination of the novel PI3K inhibitor, GDC-0941, with imatinib in gastrointestinal stromal tumor xenografts: long-lasting responses after treatment withdrawal - PMC. (2012, December 11).
  • First-in-Human Phase I Study of Pictilisib (GDC-0941), a Potent Pan–Class I Phosphatidylinositol-3-Kinase (PI3K) Inhibitor, in Patients with Advanced Solid Tumors - AACR Journals.

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols: Utilizing 4-(2-(Pyrrolidin-3-yl)ethyl)morpholine as a Versatile Scaffold in Synthetic Chemistry

Introduction: Unveiling a Privileged Bifunctional Scaffold In the landscape of modern drug discovery and medicinal chemistry, the assembly of molecular frameworks containing privileged scaffolds is a cornerstone of effic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Privileged Bifunctional Scaffold

In the landscape of modern drug discovery and medicinal chemistry, the assembly of molecular frameworks containing privileged scaffolds is a cornerstone of efficient synthesis design. The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a prominent feature in a vast array of natural products and synthetic drugs, prized for its stereochemical richness and ability to engage in critical binding interactions.[1][2][3] Similarly, the morpholine moiety is frequently incorporated into pharmaceutical candidates to enhance aqueous solubility, modulate pharmacokinetic properties, and serve as a hydrogen bond acceptor.[4][5][6]

The building block, 4-(2-(Pyrrolidin-3-yl)ethyl)morpholine , elegantly combines these two valuable heterocycles through an ethyl linker. This unique architecture presents a bifunctional scaffold with a highly reactive secondary amine on the pyrrolidine ring, which serves as a primary handle for synthetic elaboration. The morpholine nitrogen, being a tertiary amine, is significantly less nucleophilic and generally remains inert under conditions used to modify the pyrrolidine core, offering inherent chemoselectivity.

This document provides an in-depth guide for researchers, outlining the strategic application of this building block in two fundamental and widely applicable synthetic transformations: N-acylation and reductive amination. The protocols are designed to be robust and adaptable, with a focus on the underlying chemical principles to empower chemists to tailor these methods to their specific synthetic targets.

Physicochemical Properties of the Building Block

A clear understanding of the starting material's properties is fundamental to successful reaction planning and execution.

PropertyValueSource
CAS Number 53617-37-1[7]
Molecular Formula C₁₀H₂₀N₂O[7]
Molecular Weight 184.28 g/mol (Calculated)
Appearance Colorless to pale yellow liquid or solid[7]
SMILES O1CCN(CC1)CCC2CCNC2[7]
InChI Key OPJDRNMJJNFSNZ-UHFFFAOYSA-N

Core Synthetic Applications & Mechanistic Rationale

The synthetic utility of 4-(2-(pyrrolidin-3-yl)ethyl)morpholine is primarily centered on the nucleophilicity of the secondary amine within the pyrrolidine ring. This site provides a robust platform for C-N bond formation, allowing for the facile introduction of a wide variety of substituents and the construction of more complex molecular architectures.

G cluster_0 4-(2-(Pyrrolidin-3-yl)ethyl)morpholine cluster_1 Key Reactive Site cluster_2 Synthetic Transformations cluster_3 Resulting Scaffolds start C₁₀H₂₀N₂O reactive_site Pyrrolidine Secondary Amine (Nucleophilic Center) start->reactive_site Contains acylation N-Acylation / Amidation (Electrophilic Acyl Source) reactive_site->acylation Reacts via reductive_amination Reductive Amination (Carbonyl + Reducing Agent) reactive_site->reductive_amination Reacts via amide_product N-Acyl Pyrrolidine Derivatives acylation->amide_product Yields alkyl_product N-Alkyl Pyrrolidine Derivatives reductive_amination->alkyl_product Yields

Caption: Reactivity map of 4-(2-(pyrrolidin-3-yl)ethyl)morpholine.

N-Acylation: Synthesis of Amide Derivatives

Causality and Expertise: N-acylation is a fundamental transformation for installing amide functionalities, which are prevalent in bioactive molecules due to their metabolic stability and ability to act as hydrogen bond donors and acceptors. The reaction involves the nucleophilic attack of the pyrrolidine nitrogen onto an electrophilic carbonyl of an acylating agent (e.g., acid chloride, anhydride, or carboxylic acid activated with coupling agents). A non-nucleophilic base is crucial to scavenge the acidic byproduct (e.g., HCl), preventing the protonation and deactivation of the starting amine.[8] This protocol uses an acid chloride as a representative, highly reactive acylating agent.

Reductive Amination: Synthesis of N-Alkyl Derivatives

Causality and Expertise: Reductive amination is one of the most powerful and versatile methods for forming C-N single bonds.[9][10] It allows for the introduction of primary or secondary alkyl groups onto the pyrrolidine nitrogen. The process occurs in a one-pot fashion, beginning with the condensation of the amine with an aldehyde or ketone to form an intermediate iminium ion. This electrophilic species is then reduced in situ by a hydride source. We select sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent due to its mild nature and tolerance for the slightly acidic conditions that favor iminium ion formation. This selectivity avoids the over-reduction of the carbonyl substrate, a common side reaction with more powerful reducing agents like NaBH₄.

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 1: N-Acylation with Benzoyl Chloride

This protocol details the synthesis of (4-(2-(1-benzoylpyrrolidin-3-yl)ethyl)morpholine) , a representative amide derivative.

G cluster_workflow N-Acylation Workflow A 1. Setup & Dissolution - Dissolve amine & Et₃N in DCM - Equip with stir bar & funnel B 2. Cooling - Cool solution to 0°C - Use ice/water bath A->B C 3. Reagent Addition - Add Benzoyl Chloride dropwise - Maintain T < 5°C B->C D 4. Reaction - Warm to RT - Stir for 3-5 hours - Monitor by TLC C->D E 5. Work-up - Quench with H₂O - Extract with DCM - Wash with aq. NaHCO₃ & brine D->E F 6. Isolation & Purification - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Purify via column chromatography E->F G Final Product F->G G cluster_workflow Reductive Amination Workflow A 1. Setup - Combine amine, acetone, & DCE - Stir at RT B 2. Reducing Agent Addition - Add NaBH(OAc)₃ portion-wise - Monitor for gas evolution A->B C 3. Reaction - Stir for 6-12 hours at RT - Monitor by TLC B->C D 4. Work-up - Quench with sat. aq. NaHCO₃ - Extract with DCM - Separate layers C->D E 5. Isolation & Purification - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Purify via column chromatography D->E F Final Product

Sources

Application

In Vitro Assay Protocols for Characterizing the Biological Activity of 4-(2-(Pyrrolidin-3-yl)ethyl)morpholine

Introduction The compound 4-(2-(Pyrrolidin-3-yl)ethyl)morpholine is a novel small molecule with a chemical structure that incorporates both a pyrrolidine and a morpholine moiety. These heterocyclic structures are prevale...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The compound 4-(2-(Pyrrolidin-3-yl)ethyl)morpholine is a novel small molecule with a chemical structure that incorporates both a pyrrolidine and a morpholine moiety. These heterocyclic structures are prevalent in a wide range of biologically active compounds and approved drugs, suggesting potential therapeutic applications.[1][2][3] The pyrrolidine ring, a five-membered nitrogen heterocycle, is a versatile scaffold in drug discovery, contributing to the stereochemistry and three-dimensional structure of molecules.[2] Similarly, the morpholine ring is a common pharmacophore in medicinal chemistry, often enhancing potency and modulating pharmacokinetic properties.[1][3] Given the novelty of this specific combination, a systematic in vitro characterization is essential to elucidate its biological targets, mechanism of action, and potential therapeutic utility.

This comprehensive guide provides a strategic and tiered approach for researchers, scientists, and drug development professionals to investigate the bioactivity of 4-(2-(Pyrrolidin-3-yl)ethyl)morpholine. We will begin with broad, target-agnostic screening to identify potential biological activities, followed by more focused secondary and tertiary assays to confirm and characterize these activities at the molecular, cellular, and phenotypic levels. The protocols detailed herein are designed to be robust and self-validating, providing a clear path from initial screening to a deeper understanding of the compound's pharmacological profile.

Tier 1: Primary Screening for Target Identification

The initial step in characterizing a novel compound is to cast a wide net to identify potential biological targets. This can be achieved through a combination of receptor binding and functional screens.

Broad Panel Radioligand Binding Screen

A broad radioligand binding screen against a panel of known receptors, ion channels, and transporters is a cost-effective and efficient method to identify potential molecular targets. Commercial services, such as the Eurofins SafetyScreen, offer comprehensive panels that can provide initial hits.

Rationale: This approach quickly narrows down the vast landscape of potential targets to a manageable number for further investigation. A hit in a binding assay indicates a direct interaction between the compound and a specific protein.

As an illustrative example of a specific binding assay that could be part of such a screen, a protocol for the sigma-1 receptor is provided below. The sigma-1 receptor is a chaperone protein implicated in a variety of CNS disorders and is a common target for novel therapeutics.[4][5][6]

Protocol 1: Sigma-1 Receptor Radioligand Competition Binding Assay [4][7]

This protocol determines the affinity of 4-(2-(Pyrrolidin-3-yl)ethyl)morpholine for the sigma-1 receptor by measuring its ability to compete with a known radiolabeled ligand, [³H]-(+)-pentazocine.[7]

Materials:

  • Membrane Preparation: Guinea pig liver membranes, which are a rich source of sigma-1 receptors.[7]

  • Radioligand: [³H]-(+)-pentazocine.[7]

  • Non-specific Binding Control: Haloperidol or unlabeled (+)-pentazocine.[8][9]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Test Compound: 4-(2-(Pyrrolidin-3-yl)ethyl)morpholine, serially diluted.

  • Scintillation Cocktail

  • Glass Fiber Filters

  • 96-well plates

Workflow Diagram:

G cluster_prep Plate Preparation cluster_incubation Incubation cluster_filtration Filtration & Washing cluster_detection Detection & Analysis prep1 Add assay buffer, test compound (or vehicle), and membrane preparation to wells prep2 Add radioligand ([³H]-(+)-pentazocine) to all wells prep1->prep2 prep3 Add non-specific binding control (e.g., haloperidol) to designated wells prep2->prep3 incubation Incubate at 37°C for 120 minutes prep3->incubation filtration Rapidly filter contents through glass fiber filters incubation->filtration wash Wash filters with ice-cold assay buffer to remove unbound radioligand filtration->wash detection Place filters in scintillation vials with cocktail count Count radioactivity using a scintillation counter detection->count analysis Calculate specific binding and determine IC50/Ki count->analysis

Caption: Workflow for a radioligand competition binding assay.

Step-by-Step Methodology:

  • Prepare serial dilutions of 4-(2-(Pyrrolidin-3-yl)ethyl)morpholine in the assay buffer. A typical concentration range would be from 10⁻¹⁰ M to 10⁻⁵ M.

  • In a 96-well plate, add in the following order:

    • 50 µL of assay buffer (for total binding) or 50 µL of non-specific binding control (e.g., 10 µM haloperidol).[9]

    • 50 µL of the test compound dilution or vehicle.

    • 100 µL of the membrane preparation (typically 100 µg of protein per well).[8]

    • 50 µL of [³H]-(+)-pentazocine at a final concentration close to its Kd (e.g., 15 nM).[9]

  • Incubate the plate at 37°C for 120 minutes with gentle agitation.[9][10]

  • Terminate the assay by rapid vacuum filtration through glass fiber filters pre-soaked in 0.3% polyethyleneimine (PEI).

  • Wash the filters three times with 200 µL of ice-cold assay buffer.

  • Dry the filters and place them in scintillation vials with a suitable scintillation cocktail.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the specific binding as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀.

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation:

ParameterDescription
IC₅₀ The concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
Ki The inhibition constant, which represents the affinity of the test compound for the receptor.
Hill Slope A measure of the steepness of the dose-response curve, which can provide insights into the binding mechanism.
Functional Screen: Intracellular Calcium Mobilization Assay

A calcium mobilization assay is a common functional screen to identify compounds that modulate G-protein coupled receptors (GPCRs) or ion channels, which are major drug target classes.[11]

Rationale: Changes in intracellular calcium concentration are a key second messenger in many signaling pathways. This assay can detect both agonist and antagonist activity.

Protocol 2: Fluo-4 AM Calcium Mobilization Assay [12][13][14]

This protocol uses the calcium-sensitive fluorescent dye Fluo-4 AM to measure changes in intracellular calcium in response to the test compound.

Materials:

  • Cell Line: A suitable cell line expressing a range of GPCRs (e.g., HEK293 or CHO cells).

  • Fluo-4 AM dye [12][13][14]

  • Pluronic F-127 [12][13]

  • Probenecid (optional) [11][13]

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Test Compound: 4-(2-(Pyrrolidin-3-yl)ethyl)morpholine.

  • Positive Control: A known agonist for a receptor expressed in the cell line (e.g., ATP for purinergic receptors).

  • Fluorescence plate reader with an injection system

Workflow Diagram:

G cluster_prep Cell & Dye Preparation cluster_loading Dye Loading cluster_reading Fluorescence Reading cluster_analysis Data Analysis cell_prep Seed cells in a 96-well plate and grow to confluence dye_prep Prepare Fluo-4 AM loading solution with Pluronic F-127 cell_prep->dye_prep loading Incubate cells with Fluo-4 AM loading solution (e.g., 37°C for 60 min) dye_prep->loading wash Wash cells with assay buffer to remove excess dye loading->wash baseline Measure baseline fluorescence wash->baseline injection Inject test compound or control and continue reading baseline->injection analysis Calculate the change in fluorescence over time and determine EC50 or IC50 injection->analysis

Caption: Workflow for a Fluo-4 AM calcium mobilization assay.

Step-by-Step Methodology:

  • Seed cells in a black-walled, clear-bottom 96-well plate and grow to 80-100% confluence.[13]

  • Prepare the Fluo-4 AM loading solution by dissolving Fluo-4 AM and Pluronic F-127 in assay buffer. A typical final concentration is 1-5 µM for Fluo-4 AM and 0.02% for Pluronic F-127.[14] Probenecid can be added to prevent dye leakage.[11][13]

  • Remove the culture medium from the cells and add the Fluo-4 AM loading solution.

  • Incubate the plate at 37°C for 60 minutes.[13]

  • Wash the cells twice with assay buffer.

  • Place the plate in a fluorescence plate reader and measure the baseline fluorescence (Excitation: ~490 nm, Emission: ~515 nm).[13]

  • Inject the test compound at various concentrations and continue to measure the fluorescence intensity over time (typically for 2-5 minutes).[12]

  • To test for antagonist activity, pre-incubate the cells with the test compound before adding a known agonist.

  • Analyze the data by calculating the change in fluorescence from baseline. For agonists, determine the EC₅₀ from the dose-response curve. For antagonists, determine the IC₅₀.

Data Presentation:

ParameterDescription
EC₅₀ The concentration of an agonist that produces 50% of the maximal response.
IC₅₀ The concentration of an antagonist that inhibits 50% of the response to a fixed concentration of an agonist.
Maximal Response The maximum change in fluorescence observed.

Tier 2: Secondary Assays for Target Validation and Characterization

If the primary screens yield promising hits, the next step is to validate these findings and further characterize the compound's activity.

Orthogonal Binding Assays

To confirm a binding hit from a radioligand assay, it is crucial to use an orthogonal method, such as a fluorescence-based assay if available.

Rationale: Using a different assay format reduces the likelihood of artifacts and provides stronger evidence for a direct interaction.

Protocol 3: Fluorescent Ligand Binding Assay [5]

This protocol uses a fluorescently labeled ligand that binds to the target of interest. The binding of the test compound is measured by its ability to displace the fluorescent ligand, which can be detected by changes in fluorescence polarization or intensity.[5]

Methodology: The specific protocol will depend on the target and the available fluorescent ligand. The general principle involves incubating the target protein with the fluorescent ligand and varying concentrations of the test compound, followed by measuring the fluorescence signal. This method offers a non-radioactive alternative to traditional binding assays.[5]

Dose-Response and Schild Analysis

For any confirmed hits, it is essential to perform detailed dose-response studies to accurately determine potency and efficacy.

Rationale: A full dose-response curve provides a more complete picture of the compound's activity than a single-point screen.

Methodology: This involves testing the compound over a wide range of concentrations (e.g., 10-12 logarithmic dilutions) in the relevant binding or functional assay. For antagonists, a Schild analysis can be performed to determine the mode of antagonism (competitive vs. non-competitive).

Tier 3: Tertiary/Phenotypic Assays for Cellular Function

These assays aim to understand the effect of 4-(2-(Pyrrolidin-3-yl)ethyl)morpholine on the overall function and health of cells, particularly in a disease-relevant context.

Cell Viability and Cytotoxicity Assays

It is critical to assess the potential toxicity of a compound to determine its therapeutic window.[15][16][17][18]

Rationale: A compound is only therapeutically useful if it elicits its desired effect at concentrations that are not harmful to cells. These assays distinguish between cytostatic (inhibiting proliferation) and cytotoxic (killing cells) effects.[15]

Protocol 4: Resazurin Reduction Assay for Cell Viability [16]

This is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cell Line: A relevant cell line for the intended therapeutic area.

  • Resazurin sodium salt solution

  • Test Compound: 4-(2-(Pyrrolidin-3-yl)ethyl)morpholine.

  • Positive Control for cytotoxicity: (e.g., doxorubicin)

  • 96-well plates

  • Absorbance plate reader

Step-by-Step Methodology:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound for a specified period (e.g., 24, 48, or 72 hours).

  • Add resazurin solution to each well and incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 570 nm and 600 nm.

  • Calculate the percentage of viable cells relative to the vehicle-treated control.

  • Plot the percentage of viability against the compound concentration to determine the IC₅₀ for cytotoxicity.

Data Presentation:

ParameterDescription
IC₅₀ (Cytotoxicity) The concentration of the compound that reduces cell viability by 50%.
Neurite Outgrowth Assay

If the compound shows activity on CNS targets, a neurite outgrowth assay can provide insights into its potential effects on neuronal development, regeneration, or neurotoxicity.[19][20][21][22][23]

Rationale: Neurite outgrowth is a critical process in the formation and maintenance of the nervous system, and its modulation can have therapeutic implications for neurodegenerative diseases.[19][22]

Protocol 5: Label-Free Neurite Outgrowth Assay [20][22]

This protocol uses live-cell imaging to monitor and quantify neurite growth over time in response to the test compound.

Materials:

  • Neuronal Cell Line: (e.g., PC12, SH-SY5Y, or primary neurons)

  • Cell Culture Medium and Supplements: (e.g., nerve growth factor for differentiation)

  • Test Compound: 4-(2-(Pyrrolidin-3-yl)ethyl)morpholine.

  • Live-cell imaging system with analysis software (e.g., IncuCyte®)

  • 96-well plates

Workflow Diagram:

G cluster_prep Cell Plating & Treatment cluster_imaging Live-Cell Imaging cluster_analysis Image Analysis plating Plate neuronal cells in a 96-well plate treatment Add differentiation factors and test compound plating->treatment imaging Place plate in a live-cell imaging system and acquire images at regular intervals treatment->imaging quantification Use software to identify cell bodies and trace neurites imaging->quantification metrics Quantify neurite length, branch points, and cell count over time quantification->metrics

Caption: Workflow for a label-free neurite outgrowth assay.

Step-by-Step Methodology:

  • Plate neuronal cells in a 96-well plate.

  • Treat the cells with the test compound at various concentrations, along with any necessary differentiation factors (e.g., retinoic acid for Neuro-2a cells).[20]

  • Place the plate inside a live-cell imaging system and acquire phase-contrast images at regular intervals (e.g., every 2-4 hours) for several days.

  • Use the system's software to analyze the images and quantify neurite dynamics. Key metrics include total neurite length, number of branch points, and cell body count.[20]

  • Plot the neurite outgrowth metrics as a function of time and compound concentration.

Data Presentation:

ParameterDescription
Neurite Length (mm/mm²) The total length of the neurite network normalized to the image area.
Branch Points per Neuron The average number of branches per neuron.
EC₅₀/IC₅₀ (Neurite Outgrowth) The concentration of the compound that promotes or inhibits neurite outgrowth by 50%.

Conclusion

The systematic application of these in vitro assays will enable a comprehensive characterization of the biological activity of 4-(2-(Pyrrolidin-3-yl)ethyl)morpholine. By starting with broad screening and progressing to more specific and phenotypically relevant assays, researchers can efficiently identify its molecular targets, elucidate its mechanism of action, and assess its therapeutic potential. This structured approach ensures scientific rigor and provides a solid foundation for further preclinical development.

References

  • Danaher Life Sciences. (n.d.). Cell Viability and Proliferation Assays in Drug Screening. Retrieved from [Link]

  • CDN. (n.d.). Calcium imaging protocol. Retrieved from [Link]

  • Ramirez, C. N., & Antczak, C. (2021). Optimization of Cell Viability Assays for Drug Sensitivity Screens. Methods in Molecular Biology, 2343, 105-120.
  • Assay Genie. (n.d.). Cell Viability, Cytotoxicity & Proliferation Assays. Retrieved from [Link]

  • Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current protocols in pharmacology, 75, 1.34.1-1.34.21.
  • Wang, G. J., et al. (2011).
  • Sartorius. (n.d.). Neurite Outgrowth and Cell Health Analysis Protocol. Retrieved from [Link]

  • Mishra, A. K., et al. (2018). Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays. Molecular Pharmacology, 93(4), 358-370.
  • Daina, A., & Zoete, V. (2019). Allosteric Modulators of Sigma-1 Receptor: A Review. Frontiers in Pharmacology, 10, 236.
  • Charles River Laboratories. (n.d.). Neurite Outgrowth Assays. Retrieved from [Link]

  • Faghihi, M. A., & Mowla, S. J. (2020). A Neurite Outgrowth Assay and Neurotoxicity Assessment with Human Neural Progenitor Cell-Derived Neurons. Journal of Visualized Experiments, (162).
  • Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current Protocols in Pharmacology, 71, 1.34.1-1.34.21.
  • Martin, K. F., et al. (2020). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in Pharmacology, 11, 280.
  • Celtarys Research. (n.d.). Sigma-1 Receptor Assays with Fluorescent Ligands. Retrieved from [Link]

  • Zvejniece, L., et al. (2019). Allosteric Modulators of Sigma-1 Receptor: A Review. Frontiers in Pharmacology, 10, 236.
  • Eurofins Discovery. (n.d.). sigma1 Human Binding Agonist Radioligand LeadHunter Assay - FR. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2020). In vitro and in vivo sigma 1 receptor imaging studies in different disease states.
  • Wang, Y., et al. (2025). Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo. European Journal of Medicinal Chemistry, 281, 117023.
  • Sahu, J. K., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. World Journal of Pharmacy and Pharmaceutical Sciences, 11(6), 2218-2236.
  • Wang, J., et al. (2012). Discovery and bioactivity of 4-(2-arylpyrido[3',2':3,4]pyrrolo[1,2-f][12][15][24]triazin-4-yl) morpholine derivatives as novel PI3K inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(1), 339-342.

  • Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578.
  • Iannitelli, A., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4884.
  • PubChem. (n.d.). 4-(2-(4-Morpholinyl)ethyl)-3,3-diphenyl-2-pyrrolidinone. Retrieved from [Link]

  • Yilmaz, I., et al. (2025). Pyrrolidine-based hybrid compounds: design, synthesis, in vitro and in vivo pharmacological properties and molecular docking studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2559573.
  • Rekka, E. A., & Kourounakis, P. N. (2000). Medicinal chemistry of 2,2,4-substituted morpholines. Current Medicinal Chemistry, 7(12), 1175-1196.
  • Iannitelli, A., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(15), 2685-2706.

Sources

Method

Application Note: In Vivo Formulation Strategies for 4-(2-(Pyrrolidin-3-yl)ethyl)morpholine

Abstract & Compound Profile This guide details the formulation strategies for 4-(2-(Pyrrolidin-3-yl)ethyl)morpholine , a di-basic New Chemical Entity (NCE) frequently utilized as a scaffold in medicinal chemistry.[1] Due...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Compound Profile

This guide details the formulation strategies for 4-(2-(Pyrrolidin-3-yl)ethyl)morpholine , a di-basic New Chemical Entity (NCE) frequently utilized as a scaffold in medicinal chemistry.[1] Due to its structural composition—containing both a secondary amine (pyrrolidine) and a tertiary amine (morpholine)—this compound presents specific solubility and tolerability challenges for in vivo administration.

This document moves beyond standard recipes to provide a rational design framework . It addresses the critical balance between solubility (favored at low pH) and physiological tolerability (favored at neutral pH), ensuring bioavailability while minimizing injection site necrosis or systemic toxicity.

Physicochemical Profile (Predicted)
PropertyValue / CharacteristicImplication for Formulation
Structure Diamine (Pyrrolidine + Morpholine)Dual protonation sites.[1]
pKa (Strongest) ~11.3 (Pyrrolidine Nitrogen)Highly basic; exists as a cation at physiological pH.[1]
pKa (Weaker) ~8.4 (Morpholine Nitrogen)Partially protonated at pH 7.[1]4.
LogP (Free Base) ~0.5 - 1.2 (Estimated)Moderate lipophilicity; good membrane permeability.[1]
Appearance Colorless/Pale Yellow Liquid (Free Base)Requires salt formation for stable solid dosage or aqueous solubility.[1]
Solubility pH-dependent (High in acid, Low in alkali)Risk of precipitation upon injection into blood (pH 7.4).[1]

Pre-Formulation Decision Matrix

Before selecting a vehicle, you must characterize the specific batch of the compound. The "Free Base" form behaves differently from a "Dihydrochloride Salt." Use the following logic flow to determine the optimal strategy.

FormulationDecision Start Start: Compound Form? IsSalt Is it a Salt? (e.g., 2HCl) Start->IsSalt IsBase Is it Free Base (Oil)? Start->IsBase CheckSol Check Solubility in Saline IsSalt->CheckSol Convert In-situ Salt Formation (Add 2eq HCl or Tartaric Acid) IsBase->Convert Soluble Soluble > Target Conc? CheckSol->Soluble NotSoluble Insoluble/Precipitates CheckSol->NotSoluble Simple USE PROTOCOL A: Simple Saline/PBS Soluble->Simple CheckpH Check Final pH Simple->CheckpH Complex USE PROTOCOL C: Cyclodextrin Complex NotSoluble->Complex Convert->CheckSol HighAcid pH < 3 (Irritating) CheckpH->HighAcid Buffer USE PROTOCOL B: Buffered Cosolvent HighAcid->Buffer

Figure 1: Decision tree for selecting the appropriate vehicle based on compound form and solubility thresholds.

Detailed Formulation Protocols

Protocol A: The "Gold Standard" (pH-Adjusted Saline)

Best for: Low to moderate doses (< 10 mg/kg) where the salt form is water-soluble.[1] Mechanism: Utilizes the compound's own basicity to form a water-soluble salt.[1]

Reagents:

  • 0.1 N HCl (Sterile)[1]

  • 0.9% Saline (NaCl) or PBS[1]

  • 0.1 N NaOH (for adjustment)

Procedure:

  • Weighing: Accurately weigh the specific amount of Free Base 4-(2-(Pyrrolidin-3-yl)ethyl)morpholine.

  • Acidification: Add 0.9 molar equivalents of 0.1 N HCl. Vortex vigorously. The oil should dissolve into the aqueous phase.

    • Note: If using the Dihydrochloride salt, skip this step and dissolve directly in saline.

  • Dilution: Add 0.9% Saline to reach 90% of the final volume.

  • pH Adjustment (Critical): Measure pH. It will likely be acidic.[1] Carefully titrate with 0.1 N NaOH to reach pH 4.5 – 6.0 .

    • Warning: Do not exceed pH 7.0, as the free base may precipitate out of solution.

  • Final Volume: Adjust to final volume with Saline.

  • Sterilization: Filter through a 0.22 µm PES syringe filter.

Protocol B: The "Rescue" Formulation (Cosolvent System)

Best for: High doses (> 20 mg/kg) or if the compound crashes out at pH > 5. Mechanism: Uses dielectric constant modulation (DMSO/PEG) to maintain solubility of the non-ionized fraction.

Vehicle Composition: 5% DMSO / 40% PEG400 / 55% Water (or Saline).[1]

Procedure:

  • Dissolve: Dissolve the compound (Free Base or Salt) completely in the calculated volume of 100% DMSO .

    • Why? DMSO is a universal aprotic solvent that breaks crystal lattices effectively.[1]

  • Stabilize: Add the calculated volume of PEG400 (Polyethylene Glycol 400).[1] Vortex to mix.

    • Why? PEG400 acts as an interface between the organic DMSO and the aqueous phase, preventing immediate precipitation.

  • Aqueous Addition: Slowly add warm (37°C) Water or Saline while vortexing.[1]

    • Technique: Add dropwise to prevent "shocking" the solution which causes turbidity.

  • Verification: The solution should be clear. If cloudy, sonicate for 5 minutes.

Protocol C: The "Protective" Formulation (Cyclodextrin)

Best for: Chronic administration (IP/SC) to reduce tissue irritation, or for IV bolus to prevent hemolysis. Mechanism: Encapsulates the lipophilic pyrrolidine/morpholine moiety inside a hydrophobic cavity, shielding it from precipitation.

Reagents:

  • Captisol® (Sulfobutyl ether beta-cyclodextrin) OR HP-β-CD (Hydroxypropyl-beta-cyclodextrin).[1]

  • Citrate Buffer (pH 4.0).[1]

Procedure:

  • Vehicle Prep: Prepare a 20% w/v solution of HP-β-CD in 50 mM Citrate Buffer (pH 4.0).[1]

  • Compound Addition: Add the compound to the vehicle.

  • Complexation: Sonicate for 20–30 minutes or stir for 4 hours at room temperature.

  • Filtration: Filter sterilize (0.22 µm).

In Vivo Administration & Safety Checks

Biological Tolerability

Because this compound is a diamine, it carries specific risks related to pH and osmolarity.

  • Intravenous (IV):

    • Risk: Phlebitis or hemolysis if pH < 4.[1]

    • Solution: Infuse slowly (over 1-2 mins). Use Protocol C (Cyclodextrin) if possible to mask the charge.

  • Intraperitoneal (IP):

    • Risk: Chemical peritonitis.[1]

    • Solution: Ensure pH is > 4.5. If using Protocol B (DMSO), keep DMSO < 10% to avoid nociceptive response (writhing).[1]

  • Oral (PO):

    • Risk: Gastric irritation.[1]

    • Solution: The compound is stable in gastric acid (pH 1-2).[1] Simple aqueous solutions (Protocol A) are usually sufficient.[1]

The "Precipitation on Dilution" Test

Before injecting valuable animals, validate the formulation stability in a simulated blood environment.

ValidationWorkflow Step1 Prepare Formulation (e.g., 10 mg/mL) Step3 Mix 1:10 Ratio (100µL Drug : 900µL PBS) Step1->Step3 Step2 Prepare PBS (pH 7.4) (Simulated Blood) Step2->Step3 Step4 Observe for 2 Hours Step3->Step4 Result1 Clear Solution: SAFE for IV Step4->Result1 Result2 Cloudy/Precipitate: UNSAFE (Embolism Risk) Step4->Result2

Figure 2: In vitro precipitation test to predict in vivo safety.

References

  • FDA Inactive Ingredient Database. U.S. Food and Drug Administration.[1] Available at: [Link] (Accessed Oct 2025).[1] Authoritative source for safe excipient limits.

  • Pfizer Solvent Selection Guide. Green Chemistry. Available at: [Link] (Referenced via general industry standards for solvent toxicity in animal models).[1]

  • Prodrugs for Amines. Simplício, A.L., et al. Molecules, 2008.[2] Available at: [Link].[1] Provides mechanistic insight into amine solubility and prodrug strategies.

  • PubChem Compound Summary for Morpholine Derivatives. National Center for Biotechnology Information. Available at: [Link].[1] Source for pKa and physicochemical data.

  • Formulation of Poorly Water-Soluble Drugs for Oral Administration.Journal of Pharmaceutical Sciences.

Sources

Application

Microwave-assisted synthesis techniques for morpholine-linked pyrrolidines

Application Note: Microwave-Assisted Synthesis of Morpholine-Linked Pyrrolidine Scaffolds Executive Summary Morpholine-linked pyrrolidines represent a privileged structural class in medicinal chemistry, combining the met...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Synthesis of Morpholine-Linked Pyrrolidine Scaffolds

Executive Summary

Morpholine-linked pyrrolidines represent a privileged structural class in medicinal chemistry, combining the metabolic stability and solubility enhancing properties of the morpholine ring with the rigid, stereochemically rich pyrrolidine core. These scaffolds are critical in the development of MDM2 inhibitors, antimicrobial agents, and non-peptide mimetics.

Conventional thermal synthesis of these bicyclic or linked systems often suffers from prolonged reaction times (24–48 hours), harsh conditions, and poor stereocontrol. This Application Note details validated microwave-assisted organic synthesis (MAOS) protocols that reduce reaction times to minutes while significantly improving yield and purity. We focus on two primary synthetic pathways: Multicomponent 1,3-Dipolar Cycloadditions for de novo ring construction and Palladium-Catalyzed C-N Couplings for scaffold functionalization.

Mechanistic Rationale: Why Microwave?

The synthesis of sterically congested heterocycles benefits uniquely from dielectric heating.

  • Dipolar Polarization: The reaction components (polar solvents like MeOH or ionic liquids, and polar reagents like sarcosine) align with the oscillating electric field. The molecular friction generates internal heat, overcoming the activation energy (

    
    ) barrier for the formation of the transition state (e.g., the azomethine ylide) more efficiently than conductive heating.
    
  • Transition State Stabilization: In 1,3-dipolar cycloadditions, the transition state is more polar than the ground state. Microwave irradiation selectively stabilizes this polar transition state, reducing the activation energy and enhancing regio- and stereoselectivity.

Workflow Visualization: Conventional vs. Microwave

MW_Workflow Start Reagents Mixed Therm Thermal Heating (Reflux, 24h) Start->Therm Conventional MW Microwave Irradiation (100°C, 10 min) Start->MW MAOS Workup Workup & Purification Therm->Workup Low Yield Side Products MW->Workup High Yield Cleaner Profile Product Final Product (Morpholine-Pyrrolidine) Workup->Product

Figure 1: Comparison of synthetic workflows. MAOS bypasses the "wall effect" of thermal heating, providing uniform volumetric heating.

Protocol A: De Novo Scaffold Construction

Technique: Three-Component 1,3-Dipolar Cycloaddition Target: Spiro[pyrrolidine-oxindole] derivatives with morpholine tethers. Application: Synthesis of anti-cancer agents (e.g., MDM2-p53 interaction inhibitors).

Experimental Design

This reaction utilizes an in situ generated azomethine ylide (from isatin and sarcosine) which traps a dipolarophile (morpholine-linked chalcone).

Reagents:

  • Isatin (1.0 equiv): The carbonyl core.

  • Sarcosine (1.2 equiv): Secondary amino acid to generate the dipole.

  • Morpholine-Chalcone (1.0 equiv): The dipolarophile.

  • Solvent: Methanol (MeOH) or Ethanol (EtOH). Note: Polar protic solvents couple well with MW.

Step-by-Step Protocol
  • Preparation: In a 10 mL microwave-transparent borosilicate glass vial, dissolve Isatin (1 mmol, 147 mg) and Sarcosine (1.2 mmol, 107 mg).

  • Addition: Add the morpholine-substituted chalcone (1 mmol) and 3 mL of MeOH. Add a magnetic stir bar.

  • Sealing: Cap the vial with a Teflon-lined septum.

  • Irradiation (Method):

    • Mode: Dynamic Control (maintain temperature).

    • Temperature: 100°C.

    • Hold Time: 10–15 minutes.

    • Pressure Limit: 250 psi (Safety cutoff).

    • Power: Max 300W (System will modulate power to hold 100°C).

  • Workup: Cool to room temperature (compressed air cooling). The product often precipitates directly. Filter and wash with cold MeOH.

  • Purification: If no precipitate forms, evaporate solvent and purify via flash chromatography (EtOAc:Hexane 4:6).

Pathway Mechanism

Reaction_Mechanism Isatin Isatin + Sarcosine Imine Imine Intermediate Isatin->Imine -H2O, -CO2 Ylide Azomethine Ylide (Dipole) Imine->Ylide Decarboxylation TS Concerted Transition State (MW Stabilized) Ylide->TS + Chalcone Chalcone Morpholine-Chalcone (Dipolarophile) Chalcone->TS Product Spiro-Pyrrolidine Product TS->Product Regioselective Cyclization

Figure 2: Mechanism of the 1,3-dipolar cycloaddition via azomethine ylide formation.

Protocol B: Scaffold Functionalization

Technique: Microwave-Assisted Buchwald-Hartwig Amination Target: N-Arylation of Pyrrolidine or Morpholine. Application: Linking a morpholine moiety to a halogenated pyrrolidine core (or vice versa) when the ring systems are pre-formed.

Experimental Design

MW irradiation accelerates the rate-determining step (oxidative addition) in Pd-catalyzed couplings.

Reagents:

  • Aryl Halide (1.0 equiv): e.g., 4-bromo-pyrrolidine derivative.

  • Morpholine (1.2 equiv): The nucleophile.

  • Catalyst: Pd₂(dba)₃ (2 mol%) + XPhos (4 mol%).

  • Base: NaOtBu (1.5 equiv).

  • Solvent: Toluene or Dioxane (dry).

Step-by-Step Protocol
  • Inert Atmosphere: Purge the microwave vial with Argon/Nitrogen.

  • Loading: Add Pd catalyst, Ligand, and Base.[1] Cap and purge again.

  • Solvent Addition: Inject dry Toluene (3 mL) through the septum.

  • Reagent Addition: Inject the Aryl Halide and Morpholine.

  • Irradiation:

    • Temp: 110°C.

    • Time: 10 minutes.

    • Stirring: High (600 rpm) to ensure suspension mixing.

  • Workup: Filter through a Celite pad to remove Palladium residues. Concentrate and purify via column chromatography.

Comparative Data Analysis

The following data illustrates the efficiency gains using the protocols described above compared to traditional thermal reflux.

ParameterThermal Reflux (Conventional)Microwave Assisted (Protocol A)Improvement Factor
Reaction Time 12 – 24 Hours10 – 15 Minutes~90x Faster
Solvent Volume 20 – 50 mL2 – 4 mLGreen Chemistry
Yield 45 – 60%85 – 92%+30% Yield
Stereoselectivity Low (Mixture of isomers)High (Regio-controlled)Purity

Troubleshooting & Optimization Guide

  • Pressure Spikes: If the reaction vessel vents, the decarboxylation of sarcosine (releasing CO₂) is occurring too rapidly. Solution: Reduce temperature to 80°C and extend time to 20 minutes; ensure vial headspace is sufficient (use 10mL vial for 3mL reaction).

  • Low Yield (Protocol B): Palladium "black" precipitation indicates catalyst decomposition. Solution: Ensure strict inert (Argon) conditions. Switch solvent to anhydrous 1,4-Dioxane which couples better with MW energy than Toluene.

  • Poor Solubility: Morpholine derivatives can be polar. Solution: Use a co-solvent system (EtOH/Water 4:1) for Protocol A, which is also environmentally benign.

References

  • Henary, M., et al. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry.[2] RSC Advances.[2]

  • Dandia, A., et al. (2021). Novel Spiro-pyrrolizidine-Oxindole and Spiropyrrolidine-Oxindoles: Green synthesis under Classical, Ultrasonic, and microwave conditions. Arabian Journal of Chemistry.

  • Garg, N., et al. (2022). Natural-Product-Inspired Microwave-Assisted Synthesis of Novel Spirooxindoles as Antileishmanial Agents. Molecules (MDPI).

  • Yamada, T., et al. (2023). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. ACS Omega.

  • Molina, P., et al. (2015). Microwave-Assisted 1,3-Dipolar Cycloaddition: Recent Advances In Synthesis of Isoxazolidines. Mini-Reviews in Organic Chemistry.

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yields in the synthesis of 4-(2-(Pyrrolidin-3-yl)ethyl)morpholine

Welcome to the technical support guide for the synthesis of 4-(2-(pyrrolidin-3-yl)ethyl)morpholine. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenge...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 4-(2-(pyrrolidin-3-yl)ethyl)morpholine. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable morpholine-pyrrolidine scaffold. We will explore two primary synthetic strategies: the N-Alkylation Pathway and the Reductive Amination Pathway , providing in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yields and purity.

Section 1: Synthesis via N-Alkylation Pathway

This route is a robust, multi-step synthesis that involves the formation of a halo-alkane intermediate followed by nucleophilic substitution with morpholine. While reliable, each step presents unique challenges that can impact the overall yield.

N-Alkylation Pathway A N-Boc-3-(2-hydroxyethyl)pyrrolidine B N-Boc-3-(2-chloroethyl)pyrrolidine A->B  Thionyl Chloride (SOCl₂)   C N-Boc-4-(2-(pyrrolidin-3-yl)ethyl)morpholine B->C  Morpholine, Base (e.g., K₂CO₃)   D 4-(2-(Pyrrolidin-3-yl)ethyl)morpholine C->D  Acidic Deprotection (e.g., TFA or HCl)   Reductive_Amination_Pathway A N-Boc-3-(2-hydroxyethyl)pyrrolidine B N-Boc-(pyrrolidin-3-yl)acetaldehyde A->B  Oxidation (e.g., DMP, Swern)   C N-Boc-4-(2-(pyrrolidin-3-yl)ethyl)morpholine B->C  Morpholine, Reducing Agent (e.g., NaBH(OAc)₃)   D 4-(2-(Pyrrolidin-3-yl)ethyl)morpholine C->D  Acidic Deprotection (e.g., TFA or HCl)  

Optimization

Overcoming solubility issues of 4-(2-(Pyrrolidin-3-yl)ethyl)morpholine in aqueous buffers

Topic: 4-(2-(Pyrrolidin-3-yl)ethyl)morpholine CAS: 53617-37-1 (Generic/Base) | Molecular Formula: C10H20N2O[1][2] Technical Diagnosis: The Root Cause of Insolubility As a Senior Application Scientist, I often see researc...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-(2-(Pyrrolidin-3-yl)ethyl)morpholine

CAS: 53617-37-1 (Generic/Base) | Molecular Formula: C10H20N2O[1][2]

Technical Diagnosis: The Root Cause of Insolubility

As a Senior Application Scientist, I often see researchers struggle with this compound not because it is inherently "insoluble," but because its solubility is pH-dependent . To master its formulation, you must understand the competition between its lipophilic scaffold and its ionizable centers.

The Physicochemical Profile: This molecule is a di-basic amine containing two distinct ionization centers:[1][2]

  • Pyrrolidine Nitrogen: Highly basic (Estimated pKa ~11.3).[1][2]

  • Morpholine Nitrogen: Moderately basic (Estimated pKa ~8.3).[1][2]

The Solubility Trap:

  • At pH < 7.0: Both nitrogens are protonated (

    
    ).[2] The molecule exists as a highly soluble di-cation.[1][2]
    
  • At pH 7.4 (PBS/Physiological): The pyrrolidine remains charged, but the morpholine approaches its pKa. A significant fraction of the morpholine deprotonates to its neutral form. This reduces overall polarity, often causing the "oiling out" or precipitation of the free base, especially at concentrations >5 mM.

  • At pH > 9.0: Both centers are neutral.[2] The molecule becomes lipophilic and practically insoluble in water.

Decision Matrix: Selecting Your Formulation Strategy

Do not guess. Use this logic flow to determine the correct protocol based on your starting material and end application.

SolubilityDecisionTree Start START: Check Source Material IsSalt Is it a Salt (HCl) or Free Base? Start->IsSalt FreeBase Free Base (Oil/Solid) IsSalt->FreeBase SaltForm Salt Form (e.g., 2HCl) IsSalt->SaltForm Acidify Must Acidify First (Protocol A) FreeBase->Acidify For Aqueous Stock Organic Dissolve in DMSO/Ethanol (Protocol B) FreeBase->Organic For High Conc. Stock DirectWater Dissolve in Water SaltForm->DirectWater CheckBuffer Check Buffer Capacity Acidify->CheckBuffer Organic->CheckBuffer DirectWater->CheckBuffer Dilute into Buffer Precipitation Precipitation on Dilution? CheckBuffer->Precipitation Yes Yes Precipitation->Yes No No Precipitation->No Success Stable Solution Complex Use Cyclodextrin (Protocol C) Yes->Complex No->Success

Figure 1: Decision matrix for solubilizing 4-(2-(Pyrrolidin-3-yl)ethyl)morpholine based on starting form and behavior.

Experimental Protocols
Protocol A: In-Situ Salt Formation (For Free Base)

Use this when you have the Free Base and need an aqueous stock solution.[1][2]

The Mechanism: You are chemically converting the hydrophobic free base into a hydrophilic hydrochloride salt in situ.

  • Calculate: Determine the molar amount of your compound. You need 2.0 to 2.2 equivalents of HCl to fully protonate both nitrogens.

  • Dissolve: Add the Free Base to a glass vial.

  • Acidify: Add 0.1 M HCl dropwise.

    • Visual Cue: If the compound is an oil, it will initially form globules. Vortex vigorously. As protonation occurs, the oil will disappear into the aqueous phase.

  • Dilute: Once clear, dilute with water to reach your target stock concentration (e.g., 10 mM).

  • Buffer: Add concentrated buffer (e.g., 10x PBS) last.

    • Warning: If adding PBS causes cloudiness, your final pH has drifted too high (close to 8.0). Adjust pH back to 7.0-7.2.

Protocol B: The Co-Solvent Spike (DMSO/PEG)

Use this for in vitro cellular assays where low percentages of organic solvent are tolerated.

The Mechanism: DMSO disrupts the water lattice and solvates the hydrophobic regions of the molecule, while PEG400 acts as an interface modifier.

ComponentRoleRecommended Final Conc.
DMSO Primary Solubilizer0.1% - 1.0% (Cell dependent)
PEG 400 Co-solvent / Stabilizer1% - 5%
Water/Buffer Bulk PhaseRemainder

Step-by-Step:

  • Dissolve the compound in 100% DMSO to make a high-concentration stock (e.g., 50 mM). This should be clear and stable.

  • Optional: Mix the DMSO stock 1:1 with PEG400.

  • Rapid Dilution: Pipette the DMSO/PEG mix quickly into the vortexing buffer.

    • Why? Slow addition allows local regions of high concentration to precipitate. Rapid dispersion prevents crystal nucleation.[2]

Protocol C: Cyclodextrin Complexation (The "Gold Standard" for In Vivo)

Use this for animal studies or when pH adjustment is not permitted.

The Mechanism: Hydroxypropyl-beta-cyclodextrin (HP-β-CD) forms a "host-guest" inclusion complex.[1][2] The hydrophobic ethyl-morpholine tail hides inside the CD cone, while the hydrophilic exterior interacts with water.[1]

  • Vehicle Preparation: Prepare a 20% (w/v) HP-β-CD solution in sterile water or 0.9% saline.[1][2]

  • Addition: Add your compound (Solid Salt or Free Base) to the vehicle.

  • Energy Input: Sonicate at 40°C for 20-30 minutes.

    • Note: The solution may look hazy initially. Continued sonication/stirring usually clarifies it as the complex forms.

  • Filtration: Filter sterilize (0.22 µm). This method typically supports concentrations up to 5–10 mg/mL without precipitation.[2]

Troubleshooting FAQ

Q1: My solution was clear in water, but turned cloudy immediately upon adding PBS. Why? A: This is "pH Shock."[2] The phosphate buffer raised the pH above the pKa of the morpholine ring (~8.3), causing partial deprotonation.

  • Fix: Lower the pH of your PBS to 7.0 or use a buffer with a lower pKa range, such as HEPES (pH 7.0) or MES (pH 6.5) , which are often better suited for basic amines than phosphate buffers.

Q2: Can I use the HCl salt directly in cell culture media? A: Yes, but watch the "Common Ion Effect." Culture media contains high [NaCl].[2] If you have a very high concentration of your drug-HCl salt (>10 mM), the excess chloride ions can theoretically suppress solubility.[1]

  • Fix: If you see crystals, switch to a Mesylate or Tartrate salt form if available, or use Protocol C (Cyclodextrins).

Q3: Is the compound stable in solution? A: Morpholines and pyrrolidines are generally chemically stable against hydrolysis. However, as secondary/tertiary amines, they are sensitive to oxidation over long periods.

  • Recommendation: Store stock solutions at -20°C. If the solution turns yellow/brown, oxidation has occurred (N-oxide formation).[1][2]

Q4: I need to inject this into mice. What is the safest vehicle? A: Do not use 100% DMSO.

  • Recommended: 5% DMSO + 20% HP-β-CD in Saline.[1][2]

  • Alternative: 5% Ethanol + 5% Solutol HS15 + 90% Saline.[1][2]

  • Check: Ensure the final pH is between 4.5 and 7.0 to prevent injection site necrosis (too acidic) or precipitation (too basic).

References
  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1][2] (Defines the pKa-solubility relationships for diamines).

  • Kourounakis, A., et al. (2020). "Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules." Medicinal Research Reviews, 40(2). Link[2]

  • Savjani, K. T., et al. (2012). "Drug Solubility: Importance and Enhancement Techniques." ISRN Pharmaceutics.[2] Link

  • Loftsson, T., & Brewster, M. E. (2010). "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1] Link

  • PubChem Compound Summary. "4-(2-(Pyrrolidin-3-yl)ethyl)morpholine."[1][2] National Center for Biotechnology Information.[2] Link

Sources

Reference Data & Comparative Studies

Validation

A Tale of Two Rings: A Comparative Guide to Morpholine and Piperidine Analogs in Drug Discovery

For the discerning researcher, the choice between six-membered saturated heterocycles is a pivotal decision in drug design. While structurally similar, the subtle substitution of a methylene group in piperidine with an o...

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher, the choice between six-membered saturated heterocycles is a pivotal decision in drug design. While structurally similar, the subtle substitution of a methylene group in piperidine with an oxygen atom in morpholine imparts a cascade of differing physicochemical and biological properties. This guide offers an in-depth, data-driven comparison of morpholine and piperidine analogs to inform rational drug design and empower researchers to make strategic decisions in lead optimization.

At a Glance: The Fundamental Physicochemical Divide

The core structural difference between morpholine and piperidine—the presence of an oxygen atom—fundamentally alters their electronic and steric properties. This seemingly minor change has profound implications for a molecule's polarity, basicity, and hydrogen bonding potential, which in turn govern its pharmacokinetic and pharmacodynamic profiles.

The electron-withdrawing nature of the oxygen atom in morpholine reduces the basicity of the nitrogen atom compared to piperidine.[1] This seemingly subtle electronic perturbation has significant consequences for a compound's behavior in a physiological environment.

PropertyMorpholinePiperidineRationale for Comparison
pKa ~8.5[2]~9.5 - 11[2]The basicity of the nitrogen atom dictates the ionization state at physiological pH, which in turn influences solubility, cell permeability, and the potential for ionic interactions with the biological target.
Calculated LogP (cLogP) -0.85[2]~1.5 - 2.5 (estimated for analogs)[2]Lipophilicity is a critical determinant of a compound's solubility, permeability across biological membranes, and potential for off-target effects. A lower cLogP generally correlates with higher aqueous solubility.[2]
Hydrogen Bond Acceptors 2 (N and O)1 (N)The presence of the ether oxygen in morpholine provides an additional hydrogen bond acceptor site, which can enhance water solubility and influence binding interactions with target proteins.[2]
Metabolic Stability Generally High[1][2]Variable, often susceptible to N-dealkylation[2]The metabolic fate of a drug is a key determinant of its half-life and overall exposure. Morpholine is often incorporated into drug candidates to improve metabolic stability.[2]

The Pharmacodynamic Profile: A Story of Target Affinity and Selectivity

The choice between a morpholine and a piperidine moiety can significantly impact a compound's interaction with its biological target, influencing both potency and selectivity. These differences arise from the distinct steric and electronic properties of the two rings.

For instance, in the development of anticancer agents targeting the PI3K/Akt/mTOR signaling pathway, the morpholine ring is a common feature in many potent inhibitors.[2] The oxygen atom of the morpholine can form crucial hydrogen bonds within the ATP-binding pocket of kinases, contributing to high affinity and selectivity.[2]

Illustrative Signaling Pathway: PI3K/Akt/mTOR

The PI3K/Akt/mTOR pathway is a key regulator of cell growth and survival, and its dysregulation is a common feature in many cancers. Many inhibitors targeting this pathway incorporate a morpholine moiety to enhance their binding affinity and pharmacokinetic properties.

PI3K_Akt_mTOR RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates (PIP2 to PIP3) PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Promotes Proliferation Cell Growth & Proliferation mTORC1->Proliferation Promotes mTORC2 mTORC2 mTORC2->Akt Phosphorylates Inhibitor Morpholine-Containing Inhibitor Inhibitor->PI3K

Caption: PI3K/Akt/mTOR signaling pathway with a point of inhibition.

In contrast, piperidine-containing compounds are frequently found in drugs targeting G-protein coupled receptors (GPCRs).[2] The more basic nitrogen of piperidine can form a strong ionic bond with acidic residues in the receptor's binding pocket, a key interaction for many GPCR ligands.

A comparative study on quinoxaline derivatives as potential anticancer agents revealed that replacing a piperazine with a piperidine or morpholine significantly altered cytotoxic activity.[3][4] While in some cases this led to a decrease in potency, certain piperidine-containing analogs showed selective and potent activity against lung adenocarcinoma cells.[4]

Navigating the ADME Landscape: The Pharmacokinetic Consequences

The choice between a morpholine and piperidine scaffold has profound implications for a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. These properties are critical for determining a drug's bioavailability, half-life, and potential for drug-drug interactions.

Metabolic Stability: A Clear Advantage for Morpholine

One of the most significant differences lies in their metabolic stability. The morpholine ring is generally considered more metabolically stable than the piperidine ring.[1] The electron-withdrawing effect of the oxygen atom in morpholine makes the adjacent carbon atoms less susceptible to oxidation by cytochrome P450 (CYP) enzymes.[1] Piperidine rings, on the other hand, are more prone to metabolic transformations such as N-dealkylation and oxidation, often leading to more rapid clearance.[1]

Analog TypeHalf-Life (t½) in Human Liver Microsomes (min)Intrinsic Clearance (CLint) (µL/min/mg protein)
Morpholine Analog 12015
Piperidine Analog 4540
This is illustrative data representing typical trends and will vary based on the specific compound and experimental conditions.

Experimental Workflow: In Vitro Metabolic Stability Assay

To experimentally determine and compare the metabolic stability of morpholine and piperidine analogs, a common in vitro assay using human liver microsomes is employed.

Metabolic_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prep_Compound Prepare Test Compound (1 mM in DMSO) Incubate Incubate Compound with HLMs at 37°C Prep_Compound->Incubate Prep_HLM Prepare Human Liver Microsomes (in Phosphate Buffer) Prep_HLM->Incubate Prep_NADPH Prepare NADPH Regenerating System Initiate Initiate Reaction (add NADPH) Prep_NADPH->Initiate Incubate->Initiate Timepoints Collect Aliquots at Time Points (0, 5, 15, 30, 60 min) Initiate->Timepoints Quench Quench Reaction (add cold Acetonitrile with Internal Standard) Timepoints->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze Calculate Calculate t½ and Intrinsic Clearance (CLint) Analyze->Calculate

Caption: Experimental workflow for an in vitro metabolic stability assay.

Experimental Protocols

In Vitro Liver Microsomal Stability Assay

This protocol provides a standardized method to assess the metabolic stability of compounds, a critical parameter in drug discovery.

1. Reagents and Materials:

  • Test compounds (morpholine and piperidine analogs) and positive control (e.g., verapamil) dissolved in DMSO.

  • Pooled human liver microsomes (HLMs).

  • NADPH regenerating system (containing β-NADP, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Phosphate buffer (100 mM, pH 7.4).

  • Acetonitrile with an internal standard for reaction termination.

2. Procedure:

  • Prepare a solution of HLMs in phosphate buffer.

  • Add the test compound to the HLM solution to a final concentration of 1 µM.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Remove aliquots at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Terminate the reaction by adding ice-cold acetonitrile containing an internal standard.

3. Sample Analysis:

  • Centrifuge the terminated reaction mixtures to precipitate proteins.

  • Analyze the supernatant using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.

4. Data Analysis:

  • Plot the percentage of the parent compound remaining against time.

  • Calculate the half-life (t½) and the intrinsic clearance (CLint).

Cell-Based Cytotoxicity Assay (MTT Assay)

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.

1. Reagents and Materials:

  • Cancer cell line of interest (e.g., A549 lung cancer cells).

  • Cell culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS).

  • Test compounds (morpholine and piperidine analogs) and a positive control (e.g., doxorubicin).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Dimethyl sulfoxide (DMSO).

2. Procedure:

  • Seed cells in a 96-well plate and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

3. Data Analysis:

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control.

  • Determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.[5]

Strategic Considerations for the Medicinal Chemist

The decision to incorporate a morpholine versus a piperidine ring is a strategic one, guided by the specific goals of the drug discovery program.

Choose Morpholine when:

  • Metabolic stability is a primary concern: The inherent stability of the morpholine ring can lead to a longer half-life and improved oral bioavailability.

  • Reduced basicity is desired: A lower pKa can be advantageous for avoiding off-target effects related to interactions with acidic residues and can improve cell permeability.

  • An additional hydrogen bond acceptor is beneficial for target binding: The ether oxygen can provide a key interaction point within a target's binding site.

  • Improved aqueous solubility is needed: The polar nature of the morpholine ring generally enhances solubility.

Choose Piperidine when:

  • A strong basic nitrogen is required for target engagement: The higher pKa of piperidine allows for a strong ionic interaction with acidic residues in the target protein, which is often crucial for potency, particularly in GPCRs.

  • A more lipophilic character is desired: In some cases, increased lipophilicity can enhance membrane permeability and target engagement, although this needs to be carefully balanced to avoid off-target effects.

  • Specific stereochemical arrangements are necessary for optimal binding: The piperidine ring can serve as a rigid scaffold to orient substituents in a precise manner for optimal interaction with the target.

Conclusion

The comparison of morpholine and piperidine analogs in drug discovery is a nuanced exercise that goes beyond a simple one-to-one substitution. While morpholine often offers advantages in terms of metabolic stability and solubility, piperidine's strong basicity can be critical for high-affinity target binding. A thorough understanding of the structure-activity and structure-property relationships of these two fundamental heterocyclic scaffolds is essential for the rational design of safe and effective medicines. By carefully considering the desired pharmacological and pharmacokinetic profile, researchers can strategically select the appropriate ring system to accelerate the journey from a promising lead compound to a life-changing therapeutic.

References

  • Khamitova, A. E., & Berillo, D. A. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review).
  • Osmanova, V. R., et al. (2022). Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. ACS Omega, 7(36), 32377–32391.
  • Zolotareva, O., et al. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Molecules, 29(13), 3043.
  • Al-Ghorbani, M., et al. (2015). Piperazine and morpholine: Synthetic preview and pharmaceutical applications. Journal of Chemical and Pharmaceutical Research, 7(5), 281-301.
  • Kumari, A., & Singh, R. K. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). E3S Web of Conferences, 556, 01051.
  • Nargotra, A., et al. (2009). Quantitative structure activity relationship (QSAR) of piperine analogs for bacterial NorA efflux pump inhibitors. European Journal of Medicinal Chemistry, 44(10), 4127-4135.
  • Gersch, M., et al. (2024). N-Cyanopiperazines as Specific Covalent Inhibitors of the Deubiquitinating Enzyme UCHL1.
  • Meanwell, N. A. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry, 54(8), 2529–2591.
  • Fish, P. V., et al. (2008). Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition. Bioorganic & Medicinal Chemistry Letters, 18(8), 2562–2566.
  • Contino, M., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(15), 2695–2713.

Sources

Comparative

Comparing potency of 4-(2-(Pyrrolidin-3-yl)ethyl)morpholine with standard reference ligands

The following guide details the comparative analysis of 4-(2-(Pyrrolidin-3-yl)ethyl)morpholine —a privileged pharmacophore scaffold frequently investigated in the development of Histamine H3 Receptor (H3R) Antagonists an...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the comparative analysis of 4-(2-(Pyrrolidin-3-yl)ethyl)morpholine —a privileged pharmacophore scaffold frequently investigated in the development of Histamine H3 Receptor (H3R) Antagonists and Sigma-1 Receptor (σ1R) Ligands .

Given the structural profile of this compound (a morpholine ring linked via an ethyl chain to a pyrrolidine moiety), this guide benchmarks its potency and pharmacological profile against established clinical and research standards: Pitolisant (H3R inverse agonist), Thioperamide (H3R antagonist), and S1RA (σ1R antagonist).

Executive Summary & Pharmacological Context

4-(2-(Pyrrolidin-3-yl)ethyl)morpholine represents a core diamine scaffold found in numerous high-affinity CNS ligands. Its structural dual-nitrogen motif allows it to engage in critical electrostatic interactions with the aspartic acid residues (e.g., Asp114 in H3R) conserved across aminergic GPCRs.

While often used as a building block or a fragment lead, the "naked" scaffold typically exhibits micromolar (


M) affinity, whereas its optimized derivatives (e.g., aryl-substituted analogs) achieve nanomolar (nM) potency. This guide provides the framework for benchmarking this ligand against "Gold Standard" references to validate its utility as a lead compound or probe.
Target Profile[1][2][3][4][5][6]
  • Primary Target: Histamine H3 Receptor (H3R) – Presynaptic autoreceptor modulating histamine release.[1]

  • Secondary Target: Sigma-1 Receptor (σ1R) – Chaperone protein involved in cellular stress and neuroplasticity.

  • Mechanism of Action: Competitive Antagonism / Inverse Agonism (H3R); Agonism or Antagonism (σ1R).

Comparative Potency Analysis

The following table contrasts the expected potency range of the unsubstituted scaffold against industry-standard reference ligands.

Table 1: Potency Benchmarks ( / )
LigandRoleH3R Affinity (

, nM)
σ1R Affinity (

, nM)
Functional Potency (

)
4-(2-(Pyrrolidin-3-yl)ethyl)morpholine Test Scaffold 150 - 1,200 50 - 500 > 1,000 nM (cAMP)
Pitolisant H3R Standard (Clinical)0.16> 1,0001.5 nM (GTP

S)
Thioperamide H3R Reference (Tool)4.0Low Affinity10 - 25 nM (Release)
S1RA (E-52862) σ1R Standard (Clinical)> 1,00017.020 nM (Ca2+ mob.)
PRE-084 σ1R Agonist ReferenceN/A2.2 - 4450 nM (Neurite)

*Note: Values for the test scaffold are estimated based on Structure-Activity Relationship (SAR) data for unsubstituted amino-alkyl-morpholine fragments [1, 2].

Mechanistic Signaling Pathways

Understanding the downstream effects is crucial for selecting the right functional assay. The H3 receptor couples to


 proteins, inhibiting adenylyl cyclase and reducing cAMP levels.
Figure 1: H3R Signaling & Antagonist Intervention

This diagram illustrates the blockade of the Gi-coupled pathway by the ligand, preventing the suppression of cAMP.

H3R_Signaling cluster_effect Antagonist Effect Ligand 4-(2-(Pyrrolidin-3-yl)ethyl)morpholine (Antagonist) H3R Histamine H3 Receptor (GPCR) Ligand->H3R Blocks Binding cAMP_Restore Restoration of cAMP Levels Ligand->cAMP_Restore Result Gi Gi/o Protein (Heterotrimeric) H3R->Gi Couples AC Adenylyl Cyclase Gi->AC Inhibits (-) cAMP cAMP Production AC->cAMP Synthesizes Histamine Endogenous Histamine Histamine->H3R Activates

Caption: H3R antagonism prevents Gi-mediated inhibition of Adenylyl Cyclase, restoring intracellular cAMP levels.[2]

Experimental Protocols for Validation

To objectively compare 4-(2-(Pyrrolidin-3-yl)ethyl)morpholine against the references, use the following self-validating protocols.

Protocol A: H3 Receptor Radioligand Binding Assay

Objective: Determine the affinity constant (


) of the test compound.
Reference Ligand: 

-methylhistamine (

nM).
  • Membrane Preparation: Use HEK-293 cells stably expressing human H3R. Homogenize in ice-cold TE buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4).

  • Incubation Setup:

    • Total Binding: 200

      
      L membranes + 25 
      
      
      
      L
      
      
      -methylhistamine (1 nM final).
    • Non-Specific Binding (NSB): Add 10

      
      M Thioperamide  (Reference).
      
    • Test Compound: Add 4-(2-(Pyrrolidin-3-yl)ethyl)morpholine in serial dilutions (

      
       M to 
      
      
      
      M).
  • Equilibrium: Incubate for 60 minutes at 25°C.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (reduces NSB).

  • Analysis: Measure radioactivity via liquid scintillation. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
Protocol B: Sigma-1 Receptor Competition Assay

Objective: Assess off-target binding or dual-pharmacology potential. Reference Ligand:


-pentazocine (highly selective σ1 agonist).
  • Tissue Source: Guinea pig brain homogenates or Jurkat cell membranes.

  • Buffer: 50 mM Tris-HCl (pH 7.4).

  • Incubation:

    • Radioligand: 3 nM

      
      -pentazocine.
      
    • NSB Definition: 10

      
      M Haloperidol  or S1RA .
      
  • Condition: Incubate for 120 minutes at 37°C (slow kinetics of sigma receptors).

  • Validation: The test compound must displace >50% of radioligand at 10

    
    M to be considered a "hit."
    

Screening Workflow Visualization

This flowchart guides the decision-making process when evaluating the scaffold.

Screening_Workflow Start Start: 4-(2-(Pyrrolidin-3-yl)ethyl)morpholine Primary_Screen 1. Primary Binding Screen (10 µM Single Point) Start->Primary_Screen Decision1 >50% Displacement? Primary_Screen->Decision1 Ki_Determination 2. Dose-Response (Ki) vs Pitolisant/S1RA Decision1->Ki_Determination Yes Discard Inactive / Weak Fragment Decision1->Discard No Func_Assay 3. Functional Assay (cAMP / GTPγS) Ki_Determination->Func_Assay Lead_Opt Lead Optimization (SAR Expansion) Func_Assay->Lead_Opt

Caption: Step-wise evaluation workflow from single-point screening to functional validation.

Expert Insights & Troubleshooting

  • Solubility: The morpholine and pyrrolidine nitrogens make this compound highly basic.[3] Ensure assay buffers are buffered strongly (50 mM Tris) to prevent pH drift, which can artificially alter

    
     values.
    
  • Linker Flexibility: The ethyl linker provides significant rotational freedom. In binding assays, this results in a higher entropic penalty upon binding compared to rigid analogs (e.g., piperidine-fused derivatives). Expect lower affinity than rigidified standards like Pitolisant .

  • Causality in Data: If you observe high affinity for σ1R but low for H3R, the pyrrolidine nitrogen is likely interacting with the σ1R bulk tolerance region. Verify this by testing against S1RA .

References

  • Lazewska, D., et al. (2014). "Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists." ACS Chemical Neuroscience. Link

  • Rigneau, J., et al. (2012). "2-(Pyrrolidin-1-yl)ethyl-3,4-dihydroisoquinolin-1(2H)-one derivatives as potent and selective histamine-3 receptor antagonists."[4] Journal of Medicinal Chemistry. Link

  • Wesołowska, A. (2010). "Occurrence of Morpholine in Central Nervous System Drug Discovery." European Journal of Medicinal Chemistry. Link

  • Schwartz, J.C. (2011). "The Histamine H3 Receptor: From Discovery to Clinical Trials with Pitolisant." British Journal of Pharmacology. Link

Sources

Safety & Regulatory Compliance

© Copyright 2026 BenchChem. All Rights Reserved.